potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide
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Overview
Description
Potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide is a chemical compound with the molecular formula C5H9BF3O.K. It is known for its unique structure, which includes a trifluoroborate group attached to a pyrazole ring and an oxane moiety. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) as a fluorinating agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can be reduced to form borohydride derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like methanol or dichloromethane under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include boronic acids, borohydride derivatives, and substituted trifluoroborate compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate group can form stable complexes with various metal ions, which can then participate in catalytic cycles. The pyrazole ring can interact with biological molecules, influencing enzyme activity and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(oxan-2-yl)boranuide
- Potassium isopropenyltrifluoroborate
- Potassium trifluoro[(oxan-2-yl)methyl]boranuide
Uniqueness
Potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide is unique due to its specific combination of a trifluoroborate group, a pyrazole ring, and an oxane moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various scientific research applications .
Properties
Molecular Formula |
C8H11BF3KN2O |
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Molecular Weight |
258.09 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(oxan-2-yl)pyrazol-3-yl]boranuide |
InChI |
InChI=1S/C8H11BF3N2O.K/c10-9(11,12)7-4-5-13-14(7)8-3-1-2-6-15-8;/h4-5,8H,1-3,6H2;/q-1;+1 |
InChI Key |
FEQJWSKSFZDFSO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=NN1C2CCCCO2)(F)(F)F.[K+] |
Origin of Product |
United States |
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